molecular formula C15H14N2S B1392671 1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione CAS No. 1242927-85-0

1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Cat. No. B1392671
M. Wt: 254.4 g/mol
InChI Key: NCBPOCTVPOHXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione (MBDPPT) is a synthetic organic compound that has recently been gaining attention in the scientific community for its potential applications in a variety of areas. MBDPPT is a heterocyclic compound with a five-membered ring structure and a thione group. It is a colorless solid that is insoluble in water, but soluble in organic solvents.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • A study by Tarabová et al. (2010) explored the synthesis of benzofuro[3,2-c]pyridine derivatives, closely related to the chemical structure of interest. They investigated various reactions and structural proofs using spectroscopic methods, which are fundamental for understanding the chemical behavior of such compounds (Tarabová et al., 2010).
    • Nechayev et al. (2013) conducted an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, a compound with a structure similar to the one . Their approach could be applicable to the synthesis of different N6-substituted analogues (Nechayev et al., 2013).
  • Applications in Material Science :

    • A study by Ansari et al. (2014) on Schiff’s bases of pyridyl substituted triazoles, which are structurally related, demonstrated their use as corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests potential applications of similar compounds in material preservation and protection (Ansari et al., 2014).
  • Pharmaceutical Research and Medicinal Applications :

    • Muchowski et al. (1985) explored the synthesis and activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. Their research into the analgesic and anti-inflammatory properties of these compounds indicates a potential avenue for medicinal applications of related chemical structures (Muchowski et al., 1985).
  • Exploratory Heterocyclic Libraries :

    • Thorimbert et al. (2018) created a virtual exploratory heterocyclic library including unconquered bicyclic heteroaromatic rings, synthetically feasible with potential medicinal interest. This study highlights the ongoing exploration of similar compounds for potential applications in biology and material science (Thorimbert et al., 2018).
  • Synthesis of Functionalized Derivatives :

    • The work by Li et al. (2020) on the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, similar in structure to the compound of interest, demonstrated a metal-free approach to creating functional bioactive compounds. This research is significant for developing new pharmaceuticals and materials (Li et al., 2020).

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-2-4-12(5-3-11)10-17-9-7-13-14(17)6-8-16-15(13)18/h2-9H,10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBPOCTVPOHXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 2
Reactant of Route 2
1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 3
Reactant of Route 3
1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 4
1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 5
1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Reactant of Route 6
Reactant of Route 6
1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.